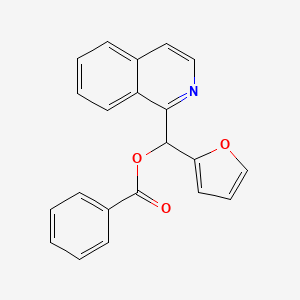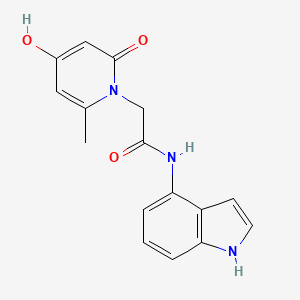![molecular formula C14H14O5 B12158125 methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B12158125.png)
methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, features a chromen-2-one core structure with a methyl ester functional group, making it a versatile molecule for chemical modifications and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate typically involves the esterification of 4-methyl-2-oxo-2H-chromene-7-ol with methyl 2-bromopropanoate. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
Starting Materials: 4-methyl-2-oxo-2H-chromene-7-ol and methyl 2-bromopropanoate.
Reaction Conditions: Potassium carbonate (K2CO3) as a base, dimethylformamide (DMF) as a solvent, and heating at 80-100°C.
Product Isolation: The product is typically isolated by filtration, followed by purification using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, improved safety, and higher yields. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.
化学反应分析
Types of Reactions
Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate can undergo various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives.
Reduction: Reduction of the carbonyl group can yield dihydro derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo transesterification with different alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Carboxylic acids or different esters.
科学研究应用
Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific optical properties, such as fluorescent dyes and sensors.
作用机制
The mechanism of action of methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate largely depends on its interaction with biological targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The ester group can also undergo hydrolysis, releasing the active chromen-2-one moiety, which can then exert its biological effects.
相似化合物的比较
Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate can be compared with other coumarin derivatives:
Methyl 2-[(2-oxo-2H-chromen-7-yl)oxy]propanoate: Lacks the methyl group at the 4-position, which can affect its biological activity and chemical reactivity.
Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate: Similar structure but with an ethyl ester group, which can influence its solubility and reactivity.
4-Methyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate: Contains a thiophene ring, which can introduce different electronic properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties compared to its analogs .
属性
分子式 |
C14H14O5 |
|---|---|
分子量 |
262.26 g/mol |
IUPAC 名称 |
methyl 2-(4-methyl-2-oxochromen-7-yl)oxypropanoate |
InChI |
InChI=1S/C14H14O5/c1-8-6-13(15)19-12-7-10(4-5-11(8)12)18-9(2)14(16)17-3/h4-7,9H,1-3H3 |
InChI 键 |
NPTOZJLCWXEGKK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cycloheptyl-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanamide](/img/structure/B12158046.png)
![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B12158047.png)
![4-(4-Benzylpiperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B12158059.png)
![methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12158063.png)


![2-[(4-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12158073.png)


![1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12158084.png)
![methyl 2-(4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate](/img/structure/B12158086.png)
![methyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12158100.png)
![N-cycloheptyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide](/img/structure/B12158105.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B12158114.png)
